molecular formula C24H24N2O2 B449186 N-[2-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide

N-[2-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide

Katalognummer: B449186
Molekulargewicht: 372.5g/mol
InChI-Schlüssel: ZWVYDWHSBGMGJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide is an organic compound with the molecular formula C24H24N2O2 It is characterized by the presence of two 3,4-dimethylbenzoyl groups attached to an amide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with aniline derivatives under specific conditions. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with another 3,4-dimethylbenzoic acid molecule to yield the final product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

N-[2-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-[2-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide
  • N-{2-[(3,4-dimethylbenzoyl)amino]phenyl}-4-methylbenzamide
  • N-{2-[(3,4-dimethylbenzoyl)amino]phenyl}-3-methylbenzamide

Uniqueness

This compound is unique due to the presence of two 3,4-dimethylbenzoyl groups, which can influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C24H24N2O2

Molekulargewicht

372.5g/mol

IUPAC-Name

N-[2-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C24H24N2O2/c1-15-9-11-19(13-17(15)3)23(27)25-21-7-5-6-8-22(21)26-24(28)20-12-10-16(2)18(4)14-20/h5-14H,1-4H3,(H,25,27)(H,26,28)

InChI-Schlüssel

ZWVYDWHSBGMGJQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)C)C)C

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.